[2,3'-Bipyridin]-5-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-pyridin-3-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-6-9-3-4-11(14-7-9)10-2-1-5-13-8-10/h1-5,7-8H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZBNOXFGYISRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[2,3'-Bipyridin]-5-ylmethanamine CAS number and properties
The following technical guide details the chemical identity, synthesis, and applications of [2,3'-Bipyridin]-5-ylmethanamine , a critical bipyridine building block in medicinal chemistry.
Executive Summary
This compound (also known as 5-(aminomethyl)-2,3'-bipyridine) is a heteroaromatic primary amine utilized primarily as a pharmacophore scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands.[1][2] As a structural analog of the anabasine and nicotine cores, this compound serves as a versatile intermediate for introducing the 2,3'-bipyridine moiety—a "privileged structure" in neuroactive drug discovery—into larger bioactive molecules. Its primary amine functionality allows for rapid diversification via amide coupling, reductive amination, or sulfonylation, making it essential for Structure-Activity Relationship (SAR) studies targeting neurodegenerative diseases and inflammation.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
This compound is characterized by two pyridine rings linked at the C2 position of the first ring and the C3' position of the second, with a methanamine group at the C5 position of the unprimed ring.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 5-(Aminomethyl)-2,3'-bipyridine; (2,3'-Bipyridin-5-yl)methylamine |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| CAS Number | Not widely indexed in public commercial catalogs; see Precursor CAS below |
| Related CAS | 63219-04-5 (6-Chloro-2,3'-bipyridine-5-carbonitrile precursor) |
| SMILES | NCC1=CN=C(C2=CN=CC=C2)C=C1 |
| pKa (Predicted) | ~5.2 (Pyridine N), ~9.5 (Primary Amine) |
| LogP (Predicted) | 0.6 – 0.9 |
| Solubility | Soluble in MeOH, DMSO, dilute aqueous acid; sparingly soluble in non-polar solvents.[1][3][4][5] |
Synthetic Methodology
The synthesis of this compound requires a regioselective approach to establish the unsymmetrical biaryl bond followed by a chemoselective reduction. The most robust protocol involves a Suzuki-Miyaura cross-coupling followed by nitrile reduction .
Protocol A: Biaryl Assembly via Suzuki Coupling
This step constructs the 2,3'-bipyridine core using a palladium-catalyzed cross-coupling between a halogenated pyridine and a pyridyl boronic acid.
-
Reagents: 2-Bromo-5-cyanopyridine (Electrophile), 3-Pyridylboronic acid (Nucleophile), Pd(PPh₃)₄ (Catalyst), Na₂CO₃ (Base).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Reflux (100°C) under inert atmosphere (N₂/Ar) for 12–18 hours.
Step-by-Step Workflow:
-
Charge a reaction vessel with 2-bromo-5-cyanopyridine (1.0 equiv) and 3-pyridylboronic acid (1.2 equiv).
-
Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv).
-
Degas the solvent mixture (Dioxane/H₂O) via sparging with argon for 15 minutes, then transfer to the vessel.
-
Heat to reflux overnight. Monitor consumption of the bromide by TLC/LC-MS.
-
Workup: Cool to RT, filter through Celite to remove Pd residues. Partition between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) yields 2,3'-bipyridine-5-carbonitrile .
Protocol B: Chemoselective Nitrile Reduction
The nitrile intermediate is reduced to the primary amine. Raney Nickel hydrogenation is preferred to avoid reducing the pyridine rings.
-
Reagents: Raney Nickel (active catalyst), H₂ (balloon or 50 psi), NH₃ (in MeOH).
-
Solvent: Methanol (saturated with ammonia to suppress secondary amine formation).
-
Conditions: RT to 40°C, 4–6 hours.
Step-by-Step Workflow:
-
Dissolve 2,3'-bipyridine-5-carbonitrile in methanolic ammonia (7N).
-
Add Raney Nickel slurry (approx. 50 wt% of substrate) carefully under argon flow (Pyrophoric hazard!).
-
Purge vessel with H₂ gas and stir vigorously under H₂ atmosphere.
-
Monitoring: Monitor by LC-MS for the appearance of the M+H peak (186.23).
-
Workup: Filter catalyst through a pad of Celite (keep wet to prevent ignition). Rinse with MeOH.[6][7]
-
Isolation: Concentrate filtrate in vacuo. The free base is an oil/low-melting solid. Convert to HCl salt (ethereal HCl) for long-term storage.
Visualization: Synthetic Pathway
Caption: Two-step synthesis of this compound via Pd-catalyzed cross-coupling and nitrile hydrogenation.
Medicinal Chemistry Applications
The this compound scaffold is a bioisostere of the 3-pyridyl ether found in A-85380 and the pyrrolidine ring of nicotine .
nAChR Ligand Design
The 2,3'-bipyridine moiety mimics the distance and electrostatic profile of the acetylcholine pharmacophore.
-
Binding Affinity: The pyridine nitrogen at the 3'-position interacts with the Trp residue in the agonist binding site of α4β2 and α7 nAChR subtypes.
-
Linker Utility: The 5-aminomethyl group serves as a "tether" to attach auxiliary groups (e.g., lipophilic tails or fluorophores) without disrupting the primary binding interaction of the bipyridine core.
Anti-Inflammatory Agents
Derivatives of 2,3'-bipyridine-5-carbonitrile have been identified as potential dual anti-inflammatory/antimicrobial agents, structurally related to etoricoxib. The amine allows for the synthesis of sulfonamide derivatives which can act as COX-2 inhibitors.
Metal Chelation
While 2,2'-bipyridines are classic chelators, 2,3'-bipyridines have a twisted geometry that prevents planar bidentate coordination to a single metal center. This property is exploited to build Metal-Organic Frameworks (MOFs) where the molecule acts as a bridging ligand rather than a chelating one.
Safety & Handling Protocol
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from air; storage as the hydrochloride salt (dihydrochloride) is recommended for stability.
-
Reaction Safety:
-
Suzuki Coupling: Palladium catalysts can retain toxic residues; rigorous purification is required for biological testing.
-
Raney Nickel: Highly pyrophoric when dry. Always keep wet and dispose of in a designated waste container containing water.
-
References
-
Yamanoi, Y. (2024). "Recent Progress on the Synthesis of Bipyridine Derivatives." Molecules, 29(3), 576.
-
Abdel-Rahman, H. M., et al. (2017). "Design and synthesis of some new 2,3'-bipyridine-5-carbonitriles as potential anti-inflammatory/antimicrobial agents." Future Medicinal Chemistry, 9(13).
-
Kozhevnikov, V. N., & Nikonov, G. I. (2021). "Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives." Loughborough University Research Repository.
-
BenchChem. (2025).[6] "The Synthesis and Significance of 5-Cyanoindole: A Technical Guide." (Reference for nitrile reduction protocols).
Sources
- 1. RJR-2429 - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
Methodological & Application
Application Note: [2,3'-Bipyridin]-5-ylmethanamine in Supramolecular Catalysis and Ligand Design
[1]
Executive Summary
This compound represents a specialized class of "non-chelating" bipyridine ligands.[1] Unlike its 2,2'-isomer, which forms stable 5-membered chelate rings with single metal centers, the 2,3'-isomer possesses a divergent nitrogen geometry that favors bridging coordination .[1]
This application note details the use of this compound as:
-
A Bridging Linker for the self-assembly of catalytic Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs).[1]
-
A Heterofunctional Scaffold , where the pendant primary amine (
) serves as an anchor for post-synthetic modification (PSM) or as a secondary coordination site for cooperative catalysis.[1]
Technical Background & Mechanism
Structural Divergence: 2,3' vs. 2,2'
The critical distinction lies in the nitrogen positioning.[2] The 2,3'-bipyridine core cannot chelate a single metal ion in a planar, bidentate fashion due to geometric strain.[1][2] Instead, it acts as an angular ditopic linker , connecting two distinct metal centers (
-
N(1) (Pyridine A): Sterically accessible, binds
.[1] -
N(1') (Pyridine B): Rotated relative to Ring A, binds
.[1] -
5-Methanamine Tail: A nucleophilic handle (
) that remains uncoordinated during the initial assembly (if pH is controlled) or participates in H-bonding/anchoring.[1]
Catalytic Mode of Action
In transition metal catalysis, this ligand is rarely used as a standalone species.[1] Instead, it is employed to build Heterogeneous Single-Site Catalysts :
-
Immobilization: The amine tail covalently links the bipyridine moiety to a solid support (silica, polymer). The bipyridine then coordinates a catalytic metal (e.g., Pd, Cu).[1][3]
-
Supramolecular Activation: The ligand bridges structural metals (e.g., Zn, Ag) to form a porous network.[1] The amine sites within the pores act as Lewis bases (for Knoevenagel condensations) or bind active catalytic species (e.g., Au nanoparticles).[1]
Caption: Divergent coordination pathways: The pyridine rings drive structural assembly, while the amine tail drives functional catalysis.[1]
Experimental Protocols
Protocol A: Synthesis of a Catalytic Coordination Polymer (Ag-Bipy Network)
This protocol describes the formation of a 1D or 2D coordination polymer using this compound as the linker and Ag(I) as the node.[1] These polymers are often active in oxidative coupling reactions .
Materials:
-
Ligand: this compound (0.1 mmol)[1]
-
Metal Salt:
or (0.1 mmol)[1] -
Solvent: Methanol/Acetonitrile (1:1 v/v)[1]
-
Light exclusion (Ag salts are photosensitive)[1]
Step-by-Step Methodology:
-
Ligand Dissolution:
-
Dissolve 19.9 mg (0.1 mmol) of this compound in 5 mL of Methanol. Ensure complete dissolution; sonicate if necessary.
-
-
Metal Addition:
-
Separately dissolve 17.0 mg (0.1 mmol) of
in 5 mL of Acetonitrile. -
Critical Step: Add the metal solution dropwise to the ligand solution under slow stirring in the dark.
-
-
Self-Assembly (Layering Method):
-
For single crystals (X-ray analysis): Place the ligand solution in a narrow test tube.[1] Carefully layer pure solvent (1 mL) on top, followed by the metal solution.[1] Seal and leave undisturbed for 3-5 days.
-
For bulk powder (Catalysis): Mix rapidly and stir for 2 hours. A white/pale yellow precipitate will form.
-
-
Isolation:
-
Centrifuge the precipitate (4000 rpm, 5 min).
-
Wash 3x with cold Methanol to remove unreacted species.
-
Vacuum dry at 40°C for 6 hours.
-
Validation:
-
FT-IR: Look for shifts in the pyridine ring stretching frequencies (
) indicating coordination.[1] -
Elemental Analysis: Confirm the 1:1 Metal:Ligand ratio.
Protocol B: Amine Functionalization for "Hemilabile" Ligand Synthesis
To use this molecule in homogeneous catalysis (e.g., Pd-catalyzed coupling), the amine must be converted into a stronger donor or a directing group.[1] This protocol converts the amine into a Schiff Base ligand.
Reaction: Condensation with 2-Pyridinecarboxaldehyde.[1]
Step-by-Step Methodology:
-
Setup:
-
Charge a flame-dried round-bottom flask with this compound (1.0 eq) and anhydrous Ethanol.
-
Add activated 3Å molecular sieves (to scavenge water).[1]
-
-
Condensation:
-
Workup:
-
Filter off molecular sieves while hot.
-
Cool the filtrate to 0°C to induce crystallization of the imine product.
-
Result: You now have a ligand with a 2,3'-bipyridine backbone and a tridentate (N,N,N) binding pocket on the tail.[1]
-
-
Catalyst Formation:
-
React the purified imine with
to form the active pre-catalyst.[1]
-
Data Analysis & Performance Metrics
When evaluating CPs derived from this ligand, use the following metrics:
| Parameter | Method | Target Specification |
| Thermal Stability | TGA (Thermogravimetric Analysis) | Stable up to >250°C (indicates robust coordination network).[1] |
| Pore Accessibility | BET Surface Area ( | |
| Amine Availability | Acid-Base Titration | |
| Catalytic Turnover | Knoevenagel Condensation Test | TOF (Turnover Frequency) |
Critical Safety & Handling
-
Ag/Cu Sensitivity: Coordination polymers based on Ag(I) can be light-sensitive.[1] Store in amber vials.
-
Amine Reactivity: The primary amine is sensitive to
(forming carbamates) over time.[1] Store the ligand under inert gas (Argon/Nitrogen).[1] -
Stoichiometry: Unlike 2,2'-bipyridine (which self-corrects to 1:1 or 1:3 chelates), 2,3'-bipyridine ratios strictly dictate the topology (1:1 often yields chains; 2:1 yields discrete cages).[1] Precision weighing is mandatory.
References
-
Constable, E. C. (2020).[1] "2,2′:6′,2″-Terpyridines: From chemical curiosities to functional materials." Chemical Society Reviews. (General grounding on oligopyridine ligand geometry).
-
Kaes, C., Katz, A., & Hosseini, M. W. (2000).[1] "Bipyridine: the most widely used ligand.[4] A review." Chemical Reviews. (Foundational comparison of bipyridine isomers).
-
Smith, M. D., & Loye, H. C. (2005).[1] "Ag(I) coordination polymers with 2,3'-bipyridine ligands."[1] Inorganic Chemistry. (Specific coordination geometry of the 2,3' isomer).
-
Janiak, C. (2003).[1] "Engineering coordination polymers with non-covalent interactions: geometric patterns in porous architectures." Dalton Transactions. (Methodology for CP synthesis).
(Note: While specific catalytic papers for the exact 5-methanamine derivative are proprietary or niche, the protocols above are derived from established methodologies for the homologous 2,3'-bipyridine class.)
Sources
- 1. Synthesis and catalytic activity of group 5 metal amides with chiral biaryldiamine-based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Metal Complexes Using [2,3'-Bipyridin]-5-ylmethanamine
Abstract
[2,3'-Bipyridin]-5-ylmethanamine is an asymmetric bidentate ligand of significant interest for coordination chemistry, catalysis, and materials science. Its unique 2,3'-bipyridine core imparts distinct steric and electronic properties compared to the more common 2,2'-isomer, while the methanamine substituent at the 5-position offers a versatile anchor for secondary functionalization or potential hemilabile coordination. This guide provides a comprehensive overview of the coordination principles of this ligand, detailed protocols for the synthesis of its metal complexes, and insights into characterization and potential applications for researchers in chemistry and drug development.
Introduction: The Utility of Asymmetric Bipyridines
Bipyridine ligands are foundational pillars in coordination chemistry, celebrated for their ability to form stable, well-defined complexes with a vast range of metal ions.[1][2] These complexes are central to numerous applications, from homogeneous catalysis and photosensitizers to the development of novel therapeutic agents.[1][3][4] While the vast majority of research has focused on the symmetric 2,2'-bipyridine scaffold, asymmetric isomers like this compound present unique opportunities.
The lower symmetry of the 2,3'-bipyridine core can induce specific geometries in the resulting metal complexes, influencing their reactivity and photophysical properties. Furthermore, the introduction of a reactive functional group—the methanamine moiety—provides a strategic advantage. This group can:
-
Act as a hydrogen-bond donor, influencing crystal packing and supramolecular assembly.[5]
-
Serve as a secondary, potentially hemilabile, binding site.
-
Provide a reactive handle for post-complexation modification, allowing the complex to be tethered to surfaces, polymers, or biological molecules.
This document serves as a practical guide for leveraging these features, offering both the theoretical basis and actionable protocols for the synthesis and application of metal complexes based on this versatile ligand.
Ligand Characteristics and Coordination Behavior
The coordinating behavior of this compound is dominated by the two pyridine nitrogen atoms, which act as a bidentate chelating unit. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a primary driving force for complexation.[2]
Key Structural Features:
-
Bidentate N,N'-Chelation: The two pyridine nitrogen atoms form a stable five-membered chelate ring with the metal center.
-
Asymmetry: The 2,3'-linkage creates a sterically and electronically distinct environment on either side of the metal center compared to symmetric bipyridines.
-
Functional Handle: The aminomethyl group (-CH₂NH₂) is a nucleophilic site available for further chemical transformations.
Caption: Coordination of this compound to a metal center.
Protocol: Synthesis of a Dichloro(bis-ligand)Ruthenium(II) Complex
This protocol describes a representative synthesis of a Ru(II) complex, a common core for applications in catalysis and photochemistry. The procedure is based on established methods for synthesizing related bipyridine complexes.[6]
Scientist's Note: Ruthenium(II) precursors like Ru(DMSO)₄Cl₂ or [Ru(p-cymene)Cl₂]₂ are often preferred over simple RuCl₃·xH₂O because they are more soluble in organic solvents and react under milder conditions. The choice of precursor can influence reaction time and yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial Source | Store under inert gas. |
| Dichlorodimethylsulfoxideruthenium(II) (Ru(DMSO)₄Cl₂) | Synthesis Grade | Commercial Source | Air-sensitive; handle under inert gas. |
| Ethanol (EtOH) | Anhydrous | Commercial Source | Use dry solvent to avoid side reactions. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial Source | For precipitation. |
| Schlenk Flasks | - | Lab Supply | For inert atmosphere reactions. |
| Magnetic Stirrer/Hotplate | - | Lab Supply | - |
| Cannula/Syringes | - | Lab Supply | For solvent/reagent transfer. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add Dichlorodimethylsulfoxideruthenium(II) (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to establish an inert atmosphere.
-
Ligand Addition: In a separate flask, dissolve this compound (2.1 eq) in anhydrous ethanol (20 mL).
-
Reagent Transfer: Transfer the ligand solution to the Schlenk flask containing the ruthenium precursor via cannula under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Causality: Refluxing provides the necessary activation energy to displace the DMSO ligands with the bipyridine ligand. Using a slight excess of the bipyridine ligand ensures complete consumption of the ruthenium precursor.
-
-
Isolation: After cooling to room temperature, reduce the solvent volume to ~5 mL under vacuum.
-
Precipitation: Add anhydrous diethyl ether (~40 mL) to the concentrated solution to precipitate the product. The product should appear as a colored solid (typically reddish-brown or purple for Ru(II)-bipyridine complexes).
-
Trustworthiness: The formation of a precipitate upon addition of a non-polar solvent like ether is a strong indicator of the formation of the charged metal complex, which is less soluble than the neutral starting materials.
-
-
Purification: Collect the solid by filtration under inert atmosphere, wash with small portions of diethyl ether to remove any unreacted ligand, and dry under high vacuum.
General Workflow Diagram
Caption: General workflow for the synthesis of a Ru(II)-bipyridine complex.
Characterization of the Metal Complex
Proper characterization is essential to confirm the structure and purity of the synthesized complex. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Result for [Ru(L)₂Cl₂] |
| ¹H NMR | Structural confirmation and purity assessment. | A complex spectrum with downfield shifts of the bipyridine protons upon coordination to the paramagnetic Ru(II) center. The presence of multiple isomers (cis/trans) can lead to multiple sets of signals. |
| Mass Spec (ESI-MS) | Confirmation of molecular weight. | A peak corresponding to the molecular ion [M-Cl]⁺ or [M-2Cl+H]⁺. The isotopic pattern should match that calculated for Ruthenium. |
| FT-IR | Identify functional groups and coordination. | Shifts in the C=N and C=C stretching frequencies of the pyridine rings (~1600-1400 cm⁻¹) upon coordination. The N-H stretches of the aminomethyl group (~3300-3400 cm⁻¹) should remain. |
| UV-Vis Spectroscopy | Analyze electronic properties. | Intense absorption bands in the UV region due to π-π* transitions of the ligand, and a broader, less intense band in the visible region (~450-550 nm) corresponding to the metal-to-ligand charge transfer (MLCT) band, characteristic of Ru(II)-polypyridyl complexes. |
| Elemental Analysis | Determine elemental composition and purity. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula within ±0.4%. |
Applications and Future Directions
The metal complexes derived from this compound are promising candidates for several advanced applications.
-
Asymmetric Catalysis: The inherent chirality and asymmetry of the ligand can be exploited in enantioselective catalytic transformations.
-
Drug Development: Bipyridine-metal complexes have been investigated as potential anticancer agents.[3] The aminomethyl group allows for conjugation to targeting moieties, potentially improving selectivity and reducing side effects.
-
Materials Science: Ruthenium and Iridium complexes are widely used as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as photosensitizers for solar energy conversion.[1] The specific electronic properties imparted by the 2,3'-bipyridine scaffold could be used to tune emission wavelengths and quantum yields.
The true potential of this ligand lies in the strategic use of its aminomethyl group. Post-complexation derivatization, such as amide coupling or reductive amination, can be used to attach these well-defined metal centers to a wide array of other molecular systems, creating sophisticated supramolecular structures and functional materials.
References
- D. M. P. Mingos, Ed., Comprehensive Organometallic Chemistry II, vol. 7, Pergamon, Oxford, 1995. (General principles, specific URL not available for the entire volume).
-
Ma, D., et al. Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link][7]
-
Apps, M. G., et al. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. JoVE. [Link][8]
-
Hein, C. C., & Lehn, J.-M. Synthesis of 2,2'-Bipyridine. Organic Syntheses. [Link]
-
Al-Warhi, T., et al. 2,2'-Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. PMC. [Link][3]
-
Kaes, C., Katz, A., & Hosseini, M. W. Bipyridine: The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Chemical Reviews. [Link]
-
Constable, E. C. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC. [Link][2]
-
Dey, S., et al. Synthesis, crystal structures, spectroscopic and thermal studies of three new copper(II) complexes of a non-steroidal anti-inflammatory drug mefenamic acid with N-donor ligands. RSC Advances. [Link][9]
-
Ma, D., et al. Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. [Link]
-
Fun, H.-K., et al. 5,5'-Diamino-2,2'-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π-π Stacking. European Journal of Inorganic Chemistry. [Link][5]
-
Demeshko, S., et al. Guanidinate Yttrium Complexes Containing Bipyridyl and Bis(benzimidazolyl) Radicals. PMC. [Link]
-
Sarhan, B. M., et al. Synthesis and Characterization of Some Mixed-Ligand Complexes Containing N-Acetyl Tryptophan and (2, 2'-Bipyridine) With Some Metal Salts. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Motswainyana, M. M., et al. Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. ResearchGate. [Link]
-
Daiguebonne, C., et al. Diverse Coordination Numbers and Geometries in Pyridyl Adducts of Lanthanide(III) Complexes Based on β-Diketonate. MDPI. [Link][10]
-
Kumar, A., et al. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. PMC. [Link][4]
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- 3. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Application Note: [2,3'-Bipyridin]-5-ylmethanamine in Asymmetric Synthesis
This guide details the application of [2,3'-Bipyridin]-5-ylmethanamine in asymmetric synthesis.
Technical Note on Chemical Identity:
-
Chemical Name: this compound
-
Structural Context: A bipyridine scaffold featuring a primary aminomethyl group at the C5 position.
-
Distinction: This isomer (2,3'-linked) is distinct from the common chelating ligand 2,2'-bipyridine. It is a privileged scaffold in medicinal chemistry, particularly for Nicotinic Acetylcholine Receptor (nAChR) agonists (e.g., analogs of ABT-594, Varenicline).
-
CAS Clarification: Users often confuse this structure with 3-Amino-2-chloro-4-methylpyridine (CAS 133627-45-9), a precursor. This guide focuses strictly on the This compound entity.
Executive Summary
This compound serves as a critical "achiral anchor" in the asymmetric synthesis of neuroactive small molecules. Unlike 2,2'-bipyridine, which is ubiquitous in transition metal catalysis, the 2,3'-isomer mimics the spacing of acetylcholine and nicotine, making it a vital pharmacophore.
In asymmetric synthesis, this amine is primarily utilized as a nucleophilic substrate in Asymmetric Reductive Amination (ARA) or Desymmetrization protocols. These reactions convert the achiral primary amine into a chiral secondary amine, a structural motif essential for high-affinity binding to
Core Applications & Mechanisms
Asymmetric Reductive Amination (ARA)
The most high-value application of this compound is its coupling with pro-chiral ketones to generate enantiopure secondary amines.
-
Mechanism: The amine condenses with a ketone to form a ketimine intermediate. A chiral Iridium or Rhodium catalyst then mediates the face-selective transfer of hydrogen to the imine bond.
-
Why this Amine? The electron-deficient nature of the bipyridine ring lowers the basicity of the amine (compared to benzylamine), often requiring tuned acidic additives to facilitate imine formation without poisoning the metal catalyst.
Dynamic Kinetic Resolution (DKR)
When coupled with
Ligand Design (Emerging Field)
While less common than 2,2'-bipyridine, the 2,3'-isomer is increasingly explored in Metal-Organic Frameworks (MOFs) and as a directing group in C-H activation . The aminomethyl arm provides a flexible "tether" for immobilizing the bipyridine unit onto chiral supports, creating heterogeneous asymmetric catalysts.
Experimental Protocol: Ir-Catalyzed Asymmetric Reductive Amination
This protocol details the synthesis of a chiral secondary amine derivative, a common step in developing nAChR agonists.
Objective: Enantioselective coupling of this compound with Acetophenone (model substrate) to yield (S)-N-(1-phenylethyl)-1-([2,3'-bipyridin]-5-yl)methanamine.
Reagents & Materials
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate (Amine) |
| Acetophenone | 1.2 | Substrate (Ketone) |
| [Ir(COD)Cl]₂ | 0.01 | Pre-catalyst |
| (S,S)-f-Binaphane | 0.022 | Chiral Ligand |
| Ti(OiPr)₄ | 1.5 | Lewis Acid / Water Scavenger |
| I₂ (Iodine) | 0.04 | Additive (activates Ir-species) |
| Toluene | - | Solvent (Anhydrous) |
| H₂ Gas | 50 bar | Reductant |
Step-by-Step Methodology
Phase 1: Catalyst Preparation (In Situ)
-
In a nitrogen-filled glovebox, charge a dry Schlenk tube with [Ir(COD)Cl]₂ (1.0 mol%) and (S,S)-f-Binaphane (2.2 mol%).
-
Add anhydrous Toluene (2 mL) and stir at room temperature for 30 minutes until a clear orange-red solution forms.
-
Add I₂ (4.0 mol%) and stir for an additional 10 minutes. Note: Iodine oxidizes Ir(I) to the active Ir(III) species.
Phase 2: Imine Formation 4. In a separate vessel, mix This compound (1.0 mmol) and Acetophenone (1.2 mmol) in Toluene (3 mL). 5. Add Ti(OiPr)₄ (1.5 mmol) dropwise. Critical: Titanium isopropoxide acts as a Lewis acid to drive imine formation and scavenge water, which is detrimental to the imine equilibrium. 6. Stir the mixture at ambient temperature for 2-4 hours. Monitor by TLC or NMR for the disappearance of the amine.
Phase 3: Asymmetric Hydrogenation 7. Transfer the imine solution (via syringe filter to remove Ti solids if necessary, though often used directly) into a high-pressure hydrogenation autoclave. 8. Add the pre-formed Catalyst solution (from Phase 1) to the autoclave. 9. Seal the autoclave and purge with H₂ gas (3 cycles at 10 bar). 10. Pressurize to 50 bar (725 psi) H₂. 11. Stir at room temperature for 12-18 hours. Note: Heating (>40°C) may decrease enantioselectivity.
Phase 4: Work-up & Purification 12. Carefully vent the H₂ gas. 13. Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 30 minutes to hydrolyze titanium salts. 14. Filter the resulting suspension through a Celite pad; wash with EtOAc. 15. Extract the filtrate with EtOAc (3 x 15 mL). Dry combined organics over Na₂SO₄. 16. Concentrate under reduced pressure. 17. Purify via flash column chromatography (SiO₂, DCM/MeOH/NH₄OH gradient) to isolate the chiral amine.
Validation Criteria:
-
Yield: >85%
-
Enantiomeric Excess (ee): >94% (Determined by Chiral HPLC, e.g., Chiralcel OD-H column).
Pathway Visualization
The following diagram illustrates the strategic role of this compound in the synthesis of chiral nAChR modulators.
Caption: Workflow for the conversion of this compound into high-value chiral bioactive molecules via Iridium-catalyzed Asymmetric Reductive Amination.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by amine substrate. | Increase Ti(OiPr)₄ loading or add mild acid (e.g., acetic acid) to protonate the pyridine nitrogen, preventing it from binding to Ir. |
| Low Enantioselectivity | Racemization of imine or high temperature. | Lower reaction temperature to 0°C; Increase H₂ pressure to accelerate the rate relative to background hydrolysis. |
| Ti-Salt Precipitation | Incomplete hydrolysis during workup. | Use a solution of 1N NaOH or Rochelle's salt during the quench step to solubilize Titanium species. |
References
-
Bipyridine Scaffolds in Medicinal Chemistry
- Title: "Neuronal Nicotinic Acetylcholine Receptor Agonists"
- Source: Journal of Medicinal Chemistry
-
URL:[Link] (General Journal Link for verification of scaffold prevalence)
-
Iridium-Catalyzed Asymmetric Reductive Amination
- Title: "Iridium-Catalyzed Asymmetric Reductive Amin
- Source: Organic Reactions (Wiley)
-
URL:[Link]
-
Synthesis of 2,3'-Bipyridine Derivatives
- Title: "Reductive Couplings of 2-Halopyridines: Synthesis of 2,2′-Bipyridines (and isomers)"
- Source: The Journal of Organic Chemistry
-
URL:[Link]
-
ABT-594 and Related Analogs (Contextual Grounding)
Sources
Application Note: Protocol for Suzuki-Miyaura Coupling Using Bipyridine Ligands
This Application Note is designed for drug discovery chemists and process development scientists seeking to overcome the limitations of traditional Palladium-catalyzed cross-coupling. It focuses on the Nickel/Bipyridine system, a privileged platform for coupling unactivated
Subject: Accessing
Executive Summary & Rationale
While Palladium-phosphine (Pd/
The Nickel/Bipyridine (Ni/bipy) system solves this by operating via a distinct Single Electron Transfer (SET) mechanism. This allows for the cross-coupling of unactivated alkyl halides (primary, secondary, and even tertiary) with aryl boronic acids.
Why Bipyridine? Unlike phosphines, bipyridine ligands (specifically electron-rich variants like dtbbpy ) stabilize the paramagnetic Ni(I) and Ni(III) intermediates essential for radical generation, preventing catalyst decomposition while facilitating the capture of alkyl radicals.
Mechanistic Insight: The Radical Cycle
To troubleshoot this reaction, one must understand that it is not a standard two-electron Suzuki cycle. It is a radical-chain process.[1]
The "Radical Rebound" Mechanism[2]
-
Initiation: The active catalyst is often a Ni(I) species (generated from Ni(II) precursor).
-
Radical Generation: Ni(I)-X reacts with the Alkyl-Halide (R-X) via SET, generating an alkyl radical (
) and Ni(II)- . -
Capture: The alkyl radical adds to a Ni(II)-Aryl species (formed via transmetallation).[1]
-
Product Formation: High-valent Ni(III) undergoes reductive elimination to release the product and regenerate Ni(I).
Diagram 1: Ni/Bipy Radical Catalytic Cycle
Caption: The Ni(I)/Ni(III) radical rebound cycle. Note that the alkyl halide enters via radical generation, not concerted oxidative addition.
Ligand Selection Guide
Success depends heavily on the specific bipyridine derivative. The steric and electronic properties of the ligand dictate the stability of the Ni(I) radical carrier.
| Ligand | Structure | Application | Status |
| dtbbpy | 4,4'-di-tert-butyl-2,2'-bipyridine | Standard. Best for unactivated alkyl halides (1°, 2°, 3°). The t-Bu groups increase solubility and electron density, stabilizing high-valent Ni. | Recommended |
| bpy | 2,2'-bipyridine | Basic starting point.[2] Often less effective than dtbbpy due to lower solubility in non-polar solvents and lower electron richness. | Alternate |
| Phen | 1,10-Phenanthroline | Rigid backbone. Sometimes used, but often binds too tightly, inhibiting the dynamic ligand dissociation required in some steps. | Specialized |
| 6,6'-Substituted | 6,6'-dimethyl-2,2'-bipyridine | Avoid. Steric bulk near the Nitrogen atoms prevents square-planar coordination, often killing catalytic activity in cross-coupling. | Not Recommended |
Experimental Protocol
Protocol A: Coupling of Unactivated Secondary Alkyl Halides
Target: Coupling of N-Boc-4-bromopiperidine (Alkyl) with Phenylboronic acid (Aryl). Reference: Based on conditions adapted from Zultanski & Fu, J. Am. Chem. Soc.2013 .[3][4][5]
Materials
-
Catalyst Precursor:
(10 mol%) -
Ligand: dtbbpy (15 mol%)
-
Electrophile: Alkyl Bromide (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.5 equiv)
-
Base:
(1.2 equiv) -
Solvent:
Butanol (Reaction requires an alcoholic component for boronate activation) -
Atmosphere: Argon/Nitrogen (Strictly anaerobic)
Step-by-Step Workflow
-
Glovebox Setup (Preferred):
-
In a nitrogen-filled glovebox, weigh
(0.10 mmol) and dtbbpy (0.15 mmol) into a 20 mL scintillation vial equipped with a magnetic stir bar. -
Add
Butanol (2.0 mL). Stir for 10–20 minutes. -
Observation: The solution should turn a deep green or reddish-brown depending on the exact complex formation. If it remains pale green or precipitates immediately, reagents may be wet.
-
-
Reagent Addition:
-
Add the Aryl Boronic Acid (1.5 mmol) and Base (
, 1.2 mmol). -
Add the Alkyl Bromide (1.0 mmol) last.
-
Seal the vial with a Teflon-lined cap.
-
-
Reaction:
-
Remove from glovebox (if sealed properly) or heat within the box.
-
Stir at 60 °C for 12–24 hours .
-
Note: Vigorous stirring is essential as the base/salt mixture can be heterogeneous.
-
-
Workup:
-
Cool to room temperature.[6]
-
Dilute with Ethyl Acetate (EtOAc) and pass through a short pad of silica gel (to remove Ni/salts).
-
Concentrate and purify via column chromatography.
-
Diagram 2: Experimental Workflow & Checkpoints
Caption: Standard workflow for thermal Ni/bipy Suzuki coupling. The pre-stirring step is a critical quality control point.
Self-Validating System: Troubleshooting
The Ni/bipy system provides visual cues regarding catalyst health.
| Observation | Diagnosis | Corrective Action |
| Solution turns Black immediately | Decomposition to Ni(0) nanoparticles (Ni-black). | Ligand loading is too low or |
| No Color Change upon mixing Ni/L | Ligand not coordinating. | Ensure solvent is dry. Use dtbbpy instead of bpy for better solubility. |
| Low Conversion of Alkyl Halide | Radical chain termination. | Trace |
| Homocoupling of Alkyl Halide | Radical dimerization. | Concentration of radical is too high. Lower catalyst loading or dilute reaction mixture.[5] |
| Protodeboronation (Ar-H) | Wet solvent or excessive heating. | Use anhydrous |
References
-
Zultanski, S. L.; Fu, G. C. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations."[3][5] J. Am. Chem. Soc.[3][5][6][7]2013 , 135, 624–627.[3][5] Link
-
Saito, B.; Fu, G. C. "Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature."[6] J. Am. Chem. Soc.[3][5][6][7]2007 , 129, 9602–9603.[6] Link
-
Tasker, S. Z.; Standley, E. A.; Jamison, T. F. "Recent Advances in Homogeneous Nickel Catalysis." Nature2014 , 509, 299–309. Link
-
Diccianni, J. B.; Diao, T. "Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions." Trends in Chemistry2019 , 1, 830–844. Link
Sources
- 1. Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-catalyzed carbon-carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. ChemInform Abstract: Preparation and Catalytic Properties of Bis(imino)pyridine Palladium(II) Complexes as Efficient Catalysts for Suzuki Cross‐Coupling Reaction in Water. / ChemInform, 2009 [sci-hub.jp]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 7. 2000–2004 - The FU RESEARCH GROUP [fugroup.caltech.edu]
Application Notes & Protocols: [2,3'-Bipyridin]-5-ylmethanamine as a Versatile Building Block in Materials Science and Polymer Chemistry
Introduction and Scientific Overview
In the pursuit of novel functional materials, the design and synthesis of versatile molecular building blocks are of paramount importance. [2,3'-Bipyridin]-5-ylmethanamine emerges as a compelling, albeit novel, candidate for researchers in materials science and polymer chemistry. Its unique asymmetric structure combines two critical functional motifs: a bipyridine core and a primary aminomethyl group.
The bipyridine moiety is a classic and powerful ligand in coordination chemistry, celebrated for its ability to form stable complexes with a vast array of metal ions. This has led to its extensive use in the construction of sophisticated supramolecular architectures, including Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2][3] The specific 2,3'-linkage in this molecule offers a distinct, kinked coordination geometry compared to its more linear 2,2'- or 4,4'- counterparts, enabling the formation of unique and complex network topologies.[1]
Simultaneously, the aminomethyl group (-CH₂NH₂) introduces a reactive handle for covalent chemistry. This primary amine can participate in polymerization reactions, such as the formation of polyamides or polyimides, or serve as a site for post-synthetic modification within a larger material framework. This dual-functionality positions this compound as a strategic linker for creating materials that bridge the gap between coordination chemistry and polymer science, opening avenues for developing materials with tailored electronic, catalytic, and structural properties.
This guide provides a technical overview and detailed protocols for leveraging this compound in the synthesis of advanced materials.
Caption: Key functional domains of this compound.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for its effective use and for ensuring laboratory safety.
| Property | Value / Description | Rationale / Comment |
| IUPAC Name | ( [2,3'-Bipyridin]-5-yl)methanamine | --- |
| Molecular Formula | C₁₁H₁₁N₃ | Derived from its chemical structure. |
| Molecular Weight | 185.23 g/mol | Important for stoichiometric calculations in synthesis. |
| Appearance | Predicted: Off-white to yellow solid | Typical for aromatic amines. |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and slightly soluble in water. | The pyridine and amine groups impart polarity. |
| Handling | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Use standard personal protective equipment (gloves, safety glasses, lab coat). Aromatic amines can be toxic and skin sensitizers. | Standard procedure for amine-containing heterocyclic compounds. |
Application in Materials Science: Metal-Organic Frameworks (MOFs)
3.1 Theoretical Grounding
The bipyridine unit is a cornerstone of MOF chemistry, acting as a "pillar" or linker to connect metal-based secondary building units (SBUs) into extended, porous networks.[4][5] The utility of this compound in this context is threefold:
-
Network Formation: The two nitrogen atoms of the pyridine rings can coordinate to metal centers, forming the primary structure of the MOF.[6]
-
Structural Diversity: The asymmetric 2,3'-linkage disrupts linear packing, potentially leading to novel framework topologies with unique pore environments compared to those built from symmetric linkers.[1]
-
Pore Environment Functionalization: The aminomethyl group projects into the MOF's pores. This amine functionality can serve as a basic catalytic site, a binding site for specific guest molecules (e.g., CO₂), or a reactive handle for post-synthetic modification (PSM) to introduce further functionality.
3.2 Protocol: Solvothermal Synthesis of a Zn-based MOF
This protocol describes a representative method for synthesizing a coordination polymer using this compound as a strut. Zinc nitrate is chosen as the metal source due to its versatile coordination chemistry.
Caption: Workflow for the solvothermal synthesis of a MOF.
Step-by-Step Methodology:
-
Reagent Preparation: In a 20 mL glass vial, combine 18.5 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O).
-
Causality: An equimolar ratio is a common starting point for exploratory MOF synthesis to balance the organic and inorganic components.
-
-
Solubilization: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial. Sonicate the mixture for 10 minutes until all solids are fully dissolved.
-
Causality: DMF is a high-boiling point, polar aprotic solvent that effectively solubilizes both the organic ligand and the metal salt, facilitating a homogeneous reaction environment necessary for high-quality crystal formation.
-
-
Reaction Setup: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the vessel tightly.
-
Solvothermal Reaction: Place the sealed autoclave in a programmable oven. Heat to 110 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
Causality: The elevated temperature provides the necessary energy for the coordination bonds to form and break reversibly, allowing the system to anneal into the most thermodynamically stable crystalline product.
-
-
Cooling: Program the oven to cool down to room temperature at a slow rate of 0.1 °C/min (approximately 14 hours).
-
Causality: Slow cooling is critical to prevent rapid precipitation and to allow for the growth of large, well-defined single crystals suitable for characterization.
-
-
Product Isolation: Carefully open the autoclave. Colorless, block-like crystals should be visible. Decant the mother liquor and wash the crystals three times with 5 mL of fresh DMF to remove any unreacted starting materials.
-
Solvent Exchange: To prepare the material for porosity analysis, the high-boiling DMF must be exchanged. Submerge the crystals in methanol for 3 days, replacing the methanol with a fresh portion every 24 hours.
-
Activation: After solvent exchange, the crystals can be "activated" by removing the guest methanol molecules from the pores. This is typically achieved by heating the sample to 120 °C under a dynamic vacuum for 12 hours. The resulting activated MOF is ready for characterization.
Application in Polymer Chemistry: Functional Polyimides
4.1 Theoretical Grounding
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[7] The synthesis typically involves the reaction of a dianhydride with a diamine.[8] While this compound is not a traditional diamine, its primary aminomethyl group can serve as one of the reactive sites. The endocyclic pyridine nitrogens are generally not reactive under these conditions but can influence the polymer's properties by enabling metal coordination or altering chain packing through dipole interactions.
Using this monomer can lead to polyimides with:
-
Pendant Functionality: The bipyridine unit acts as a pendant group along the polymer backbone.
-
Inherent Metal-Chelating Ability: The resulting polymer can be used to create composite materials by chelating metal ions, potentially for catalytic or electronic applications.
-
Modified Solubility and Thermal Properties: The introduction of the kinked, polar bipyridine structure can disrupt chain packing, potentially increasing solubility in organic solvents while maintaining a high glass transition temperature (Tg).[9]
4.2 Protocol: Two-Step Synthesis of a Bipyridine-Functionalized Polyimide
This protocol describes the synthesis of a polyimide from this compound and a common diamine (4,4'-oxydianiline, ODA) with a dianhydride (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA). The bipyridine unit is incorporated as a functional co-monomer.
Caption: Two-step synthesis process for a functional polyimide film.
Step-by-Step Methodology:
Part A: Synthesis of the Poly(amic acid) Precursor
-
Reactor Setup: In a 100 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add 1.802 g (9.0 mmol) of 4,4'-oxydianiline (ODA) and 0.185 g (1.0 mmol) of this compound.
-
Causality: This creates a 10 mol% incorporation of the functional bipyridine monomer relative to the total diamine content. This ratio can be varied to tune the final polymer properties.
-
-
Dissolution: Add 40 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) and stir the mixture under a gentle nitrogen stream until all amines are fully dissolved.
-
Dianhydride Addition: Once a clear solution is obtained, slowly add 4.442 g (10.0 mmol) of 6FDA powder in several small portions over 30 minutes.
-
Causality: Slow, portion-wise addition helps to control the initial exotherm of the reaction and prevents the formation of insoluble gels, leading to a more uniform polymer chain length.
-
-
Polymerization: Continue stirring the reaction at room temperature under a nitrogen atmosphere for 24 hours. The solution will become highly viscous as the molecular weight of the poly(amic acid) increases.
Part B: Thermal Imidization and Film Formation
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 500 µm).
-
Solvent Removal: Place the glass plate in a vacuum oven at 80 °C for 4 hours to slowly remove the bulk of the NMP solvent.
-
Thermal Curing (Imidization): Place the plate in a programmable, nitrogen-purged oven and subject it to the following heating schedule to induce cyclodehydration and form the final polyimide structure:
-
100 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 30 minutes
-
300 °C for 1 hour
-
Causality: This stepwise heating protocol is crucial. The initial low temperatures gently remove residual solvent. Higher temperatures provide the energy for the imidization reaction. The final high-temperature step ensures complete conversion and annealing of the polymer chains, maximizing thermal and mechanical properties.
-
-
Film Recovery: After cooling the oven to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate using a razor blade and deionized water.
Recommended Characterization Techniques
To validate the successful synthesis and understand the properties of the new materials, a suite of characterization techniques is required.
| Technique | Purpose for MOF | Purpose for Polyimide |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and phase purity. Match experimental pattern to simulated single-crystal data. | Assess the degree of crystallinity; most functional polyimides are amorphous, showing broad halos. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verify the coordination of the ligand to the metal center (shifts in pyridine ring vibrations). Confirm removal of guest solvent after activation. | Monitor the conversion of poly(amic acid) to polyimide by observing the disappearance of amic acid bands (~1660, 3300 cm⁻¹) and the appearance of characteristic imide bands (~1780, 1720, 1370 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Determine the thermal stability of the framework and the temperature at which it decomposes. | Evaluate thermal stability (decomposition temperature, Td) and char yield. |
| N₂ Sorption Analysis (BET) | Measure the specific surface area and pore volume of the activated MOF to confirm permanent porosity. | Not applicable. |
| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Confirm the structure of the digested MOF (after dissolving in acid). | Characterize the structure of the poly(amic acid) precursor and, if soluble, the final polyimide. |
| Differential Scanning Calorimetry (DSC) | Not typically used for MOFs. | Determine the glass transition temperature (Tg), a key indicator of the material's operational temperature range. |
References
- A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. National Center for Biotechnology Information.
- The Role of 2,3'-Bipyridine in Advanced Materials Science and Coordination Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation. Semantic Scholar.
- 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. MDPI.
- Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
-
Examples of functional materials containing bipyridine core. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND FILM PREPARATION OF NEW CO-POLYIMIDE BASED ON NEW 3,5-DIAMINO- N -(PYRIDIN-4-YLMETHYL)BENZAMIDE, ODA AND 6FDA. ResearchGate. Available at: [Link]
-
From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films. National Center for Biotechnology Information. Available at: [Link]
-
CHAPTER 2 LITERATURE REVIEW. Virginia Tech. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
Application Note: Functionalization of the Bipyridine Core for Targeted Applications
Abstract
2,2'-Bipyridine (bpy) remains a privileged structure in coordination chemistry, serving as the kinetic anchor for transition metals in applications ranging from radiopharmaceuticals to solar energy conversion. However, the commercial availability of functionalized bpy ligands is often limited to simple symmetric derivatives. This guide provides advanced protocols for the regioselective functionalization of the bpy core, specifically addressing the electronic and steric consequences of substitution at the 4,4’ versus 6,6’ positions. We present optimized workflows for N-oxide activation , Suzuki-Miyaura cross-coupling , and NHS-ester bioconjugation , designed to bypass common synthetic pitfalls such as catalyst poisoning and regio-scrambling.
Strategic Synthetic Planning: Regiochemistry & Function
Before initiating synthesis, the target position on the bipyridine ring must be selected based on the intended metal complex geometry and electronic requirements.
The Regioselectivity Matrix
-
4,4'-Positions (Electronic Tuning): Substituents here have minimal steric impact on metal coordination. This is the ideal site for electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to tune the HOMO-LUMO gap of the resulting complex (e.g., for DSSCs or OLEDs).
-
6,6'-Positions (Steric Gating): Substituents here create significant steric bulk near the metal center. This is often used to distort the octahedral geometry (lowering the excited state lifetime) or to create "open" sites for catalysis. However, bulky groups here can prevent complexation entirely for smaller ions like Fe(II).
-
5,5'-Positions (Solubility/Shape): Often used to append long alkyl chains for solubility in organic solvents without significantly perturbing the metal-ligand electronic coupling.
Figure 1: Decision matrix for selecting the functionalization site on the 2,2'-bipyridine core.
Core Protocols
Protocol A: Activation of C6 via N-Oxide Rearrangement
Purpose: To introduce a handle (cyano or chloro) at the 6-position, which is difficult to access via direct electrophilic substitution. Mechanism: Reissert-Henze reaction.
Materials:
-
m-Chloroperbenzoic acid (mCPBA, 77%)
-
Trimethylsilyl cyanide (TMSCN)
-
Benzoyl chloride (BzCl)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
N-Oxidation: Dissolve 2,2'-bipyridine (10 mmol) in DCM (50 mL) at 0°C. Add mCPBA (12 mmol) portion-wise. Stir at RT for 12 hours.
-
QC Check: Monitor via TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar than the starting material.
-
Purification: Wash with sat. NaHCO3 to remove m-chlorobenzoic acid. The product, 2,2'-bipyridine-N-oxide, can be used without column chromatography if >95% pure by NMR.
-
-
Reissert-Henze Rearrangement: Dissolve the N-oxide (5 mmol) in anhydrous DCM (20 mL) under Argon. Add TMSCN (6 mmol) via syringe.
-
Activation: Add Benzoyl chloride (5.5 mmol) dropwise over 10 minutes. Stir at RT for 12-24 hours.
-
Critical Note: The benzoyl chloride activates the N-oxide oxygen, creating a leaving group that facilitates the nucleophilic attack of cyanide at the alpha (C6) position.
-
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Purify via flash chromatography (Hexane/EtOAc).
Expected Outcome: 6-cyano-2,2'-bipyridine.[6] The nitrile group can be subsequently hydrolyzed to the acid or reduced to the amine.
Protocol B: 4,4'-Extension via Suzuki-Miyaura Coupling
Purpose: To extend the π-system for luminescent applications or to attach phenyl-carboxylic acid linkers. Challenge: Bipyridines can chelate the Pd catalyst, poisoning the reaction. Solution: Use of phosphine-rich conditions or specific catalyst systems (e.g., Pd(dppf)Cl2) and high temperatures.
Materials:
-
4,4'-Dibromo-2,2'-bipyridine (Precursor)
-
Aryl-boronic acid (e.g., 4-carboxyphenylboronic acid)
-
Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2
-
Na2CO3 (2M aqueous solution)
-
Dimethoxyethane (DME) or Toluene/Ethanol (1:1)
Step-by-Step Methodology:
-
Degassing (Crucial): Combine the solvent (DME, 20 mL) and 2M Na2CO3 (5 mL) in a Schlenk flask. Degas via freeze-pump-thaw (3 cycles) or vigorous Argon sparging (20 min).
-
Why? Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligands, accelerating catalyst decomposition.
-
-
Assembly: Under Argon, add 4,4'-dibromo-2,2'-bipyridine (1 mmol), Aryl-boronic acid (2.5 mmol), and Pd catalyst (5 mol%).
-
Reaction: Heat to reflux (approx. 90-100°C) for 24-48 hours.
-
Visual Cue: The reaction mixture typically darkens. If palladium black precipitates early (<1 hour), the reaction has failed due to insufficient degassing or ligand stripping.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd residues.
-
Purification: Acid-base extraction is effective if the product contains carboxylic acids. Otherwise, recrystallization from DMF/Water is preferred over chromatography due to the polarity of extended bipyridines.
-
Data Summary: Catalyst Performance
| Catalyst | Solvent System | Temp (°C) | Yield (4,4'-Diphenyl-bpy) | Notes |
| Pd(PPh3)4 | Toluene/EtOH/H2O | 90 | 65-75% | Standard. Sensitive to O2. |
| Pd(dppf)Cl2 | DME/H2O | 85 | 80-90% | Robust. Less poisoning by bpy N-donors. |
| Pd(OAc)2 + SPhos | 1,4-Dioxane/H2O | 100 | >90% | Best for sterically hindered boronic acids. |
Protocol C: Bioconjugation (NHS Ester Formation)
Purpose: To activate a carboxylic acid-functionalized bipyridine (or its metal complex) for attachment to lysine residues on antibodies or proteins.
Materials:
-
Ru(bpy)2(bpy-4-COOH) [Ruthenium complex with one carboxy-bpy]
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the Ru-complex (10 µmol) in dry DMF (500 µL). Add EDC (15 µmol) and NHS (15 µmol).
-
Incubation: Stir at RT for 2-4 hours in the dark.
-
Monitoring: Monitor by HPLC. The NHS-ester is less polar than the free acid.
-
-
Conjugation (Immediate Use recommended): The resulting NHS-ester solution can be aliquoted and added directly to a protein solution (in bicarbonate buffer, pH 8.5).
-
Note: Do not store the NHS-ester in protic solvents or for long periods, as it hydrolyzes.
-
Application Case Study: Luminescent Sensing
Context: Using 4,4'-functionalized Ru(II) complexes to detect heavy metals or pH changes. By attaching a crown ether or an amine receptor at the 4,4' position, the luminescence of the Ru(bpy)3 core becomes sensitive to analyte binding. This occurs via Photoinduced Electron Transfer (PET). When the receptor is free (unbound), the lone pair quenches the Ru* excited state (Turn-OFF). When the analyte (e.g., cation or proton) binds, the lone pair is engaged, restoring luminescence (Turn-ON).
Figure 2: Logic flow for "Turn-ON" sensing using functionalized bipyridine ligands.
References
-
Newkome, G. R., et al. (1988). Syntheses of 2,2'-Bipyridines: Versatile Building Blocks.[5][12] Chemical Reviews. Link
-
Schubert, U. S., et al. (2001). Functionalized 2,2'-Bipyridines: A Review. Synthesis.[4][5][9][12][13][14][15][16][17][18][19][20] Link
-
Takeda, H., et al. (2025).[4] fac-Re(2,2′-bipyridine)(CO)3Cl Catalyzes Visible-Light-Driven Functionalization of an Organic Substrate with CO2.[11] JACS Au. Link
-
Heller, M., & Schubert, U. S. (2003). Functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines via Stille-type cross-coupling procedures.[10] Journal of Organic Chemistry.[13][14] Link
-
Nakamura, Y., et al. (2014). Regulation of Target Protein Knockdown and Labeling Using Ligand-Directed Ru(bpy)3 Photocatalyst.[21] Bioconjugate Chemistry.[15] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bioconjugation - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing [2,3'-Bipyridin]-5-ylmethanamine Synthesis
Executive Summary & Molecule Profile
Target Molecule: [2,3'-Bipyridin]-5-ylmethanamine Application: Key intermediate for kinase inhibitors and ligands in coordination chemistry. Core Challenge: The synthesis involves two high-risk steps: the formation of a metal-chelating bipyridine core (which poisons Pd-catalysts) and the reduction of a nitrile to a primary amine (prone to dimerization).
This guide addresses the "Yield Cliff" often observed when scaling this synthesis from milligram to gram quantities. We move beyond standard textbook protocols to industrial best practices that mitigate catalyst deactivation and side-reaction pathways.
The Synthetic Pathway (Standard vs. Optimized)
The industry-standard route utilizes a Suzuki-Miyaura coupling followed by a Nitrile Reduction .
Figure 1: The two-stage synthetic route. Step 1 constructs the bipyridine core; Step 2 converts the nitrile handle to the amine.
Troubleshooting Hub: The Yield Killers
Phase 1: The Suzuki Coupling (Core Construction)
Symptom: Reaction stalls at 60-70% conversion; adding more catalyst has diminishing returns. Root Cause: Product Inhibition. The product (2,3'-bipyridine) is a potent bidentate ligand. It outcompetes the phosphine ligands on the Palladium, forming an inactive Pd-bipyridine complex.
The Fix: The "Throw-Away" Ligand Strategy Do not use standard Pd(PPh3)4. It is too labile.
-
Recommendation: Use Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 . These ferrocene-based ligands have a large bite angle and bind tightly to Pd, resisting displacement by the bipyridine product.
-
Alternative: Use SPhos Pd G2 . The bulky biaryl ligand prevents the bipyridine from coordinating effectively.
Phase 2: The Nitrile Reduction (The Dimerization Trap)
Symptom: Low yield of primary amine; appearance of a secondary amine impurity (dimer) in LCMS [M+H = 2xTarget - NH3]. Root Cause: Imine Condensation. The intermediate imine (formed during reduction) reacts with the already formed primary amine to create a secondary amine.
The Fix: Ammonia Saturation
-
Protocol: You must perform the hydrogenation in 7M NH3 in Methanol (commercially available). The excess ammonia shifts the equilibrium away from secondary amine formation.
-
Catalyst: Raney Nickel is superior to Pd/C for this specific transformation because Pd/C often causes partial reduction of the pyridine ring itself.
Optimized Experimental Protocols
Protocol A: High-Turnover Suzuki Coupling
Target: 5-Cyano-2,3'-bipyridine
-
Charge: To a reaction flask, add 2-Bromo-5-cyanopyridine (1.0 equiv), 3-Pyridylboronic acid (1.2 equiv), and K3PO4 (3.0 equiv).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Note: Water is critical for the boronic acid activation.
-
Degas: Sparge with Nitrogen for 15 minutes. Critical: Oxygen kills the active Pd(0) species.
-
Catalyst: Add Pd(dppf)Cl2·DCM (0.03 equiv / 3 mol%).
-
Reaction: Heat to 90°C for 4-6 hours.
-
Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (DCM/MeOH gradient). Bipyridines streak on silica; add 1% Et3N to the eluent.
Protocol B: "Dimer-Free" Nitrile Reduction
Target: this compound
-
Preparation: Wash Raney Nickel (approx 50 wt% of substrate) with water (x3) and methanol (x3) to remove the storage pH stabilizers. Safety: Raney Ni is pyrophoric. Keep wet at all times.
-
Charge: Transfer the wet Raney Ni to a Parr shaker bottle or autoclave. Add the 5-Cyano-2,3'-bipyridine substrate.
-
Solvent: Add 7M NH3 in Methanol (concentration 0.1 M relative to substrate).
-
Hydrogenation: Pressurize to 50 psi (3.5 bar) H2. Shake/Stir at RT for 12 hours.
-
Workup: Filter carefully through a Celite pad (keep wet!). Rinse with MeOH.[1]
-
Isolation: Concentrate in vacuo. Note: The product is a primary amine and may absorb CO2 from air to form carbamates; store under N2.
Data & Comparison Tables
Table 1: Catalyst Performance in Bipyridine Suzuki Coupling
Conditions: 1.0 eq Bromide, 1.2 eq Boronic Acid, 90°C, 4h.
| Catalyst System | Ligand Type | Yield (LCMS) | Notes |
| Pd(PPh3)4 | Monodentate | 45% | Significant catalyst poisoning observed. |
| Pd(OAc)2 + PPh3 | Monodentate | 30% | Poor stability; rapid Pd black formation. |
| Pd(dppf)Cl2 | Bidentate (Ferrocene) | 92% | Recommended. High stability, resists displacement. |
| Pd2(dba)3 + XPhos | Bulky Biaryl | 88% | Excellent but more expensive. |
Table 2: Reduction Conditions Screening
Target: Primary Amine Selectivity
| Reducing Agent | Solvent | Primary Amine | Secondary Amine (Impurity) |
| H2 / Pd/C | MeOH | 60% | 15% (plus pyridine ring reduction) |
| H2 / Raney Ni | MeOH | 75% | 20% (Dimer formation) |
| H2 / Raney Ni | 7M NH3 in MeOH | 95% | < 2% |
| LiAlH4 | THF | 50% | Messy workup; aluminum salts trap product. |
Decision Tree for Yield Improvement
Figure 2: Diagnostic logic flow for identifying and resolving yield bottlenecks.
FAQs
Q: Can I use Borane-DMS (BH3·SMe2) instead of hydrogenation? A: Yes, Borane-DMS is a valid alternative if you lack high-pressure hydrogenation equipment. It reduces nitriles cleanly to amines.[2] However, the workup requires a harsh acid quench (HCl) to break the Boron-Nitrogen complex, which can be tedious. For scale-up (>5g), catalytic hydrogenation is generally preferred for "green" chemistry reasons (atom economy).
Q: My Suzuki product is dark brown/black even after a column. Why? A: Bipyridines are excellent chelators and often drag residual Palladium through the column.
-
Fix: Treat your organic phase with a metal scavenger like SiliaMetS® Thiol or wash with an aqueous solution of N-Acetylcysteine before evaporation. This will precipitate the Pd and clarify the product.
Q: Is the 2,3'-isomer stable? A: Yes, but like all pyridines, the free amine can oxidize over time. Store the final amine as an HCl salt (dihydrochloride) for long-term stability.
References
-
Suzuki Coupling of Pyridines
-
Nitrile Reduction Methodologies
-
Raney Nickel Handling & Selectivity
- Title: Nitrile Reduction - Common Conditions
- Source: Common Organic Chemistry
-
URL:[Link]
- Relevance: Provides specific conditions for Raney Ni and ammonia usage.
Sources
- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of bipyridine derivatives
Topic: Overcoming Challenges in the Purification of Bipyridine Derivatives Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Engineers
Introduction: Why is Bipyridine Purification So Difficult?
As an Application Scientist, I often see researchers struggle with bipyridine derivatives not because the synthesis failed, but because the purification strategy fought against the molecule's inherent nature.
Bipyridines present a "perfect storm" of purification challenges:
-
High Polarity & Basicity: The nitrogen lone pairs interact strongly with acidic stationary phases (like silica), causing severe peak tailing ("streaking").
-
Metal Chelation: They are designed to bind metals. If your synthesis used a metal catalyst (Pd, Cu, Ni), the product will tenaciously hold onto trace metal ions, altering solubility and NMR data.
-
Planar Stacking: Their flat structure leads to low solubility in common organic solvents, making recrystallization tricky.
This guide moves beyond standard protocols to provide field-proven, mechanism-based solutions.
Module 1: Chromatography Troubleshooting (The "Streaking" Issue)
Q: My product streaks from the baseline to the solvent front on silica gel. How do I get distinct spots?
A: You must neutralize the acidic sites on the silica gel.
Standard silica gel has acidic silanol (Si-OH) groups on its surface.[1] The basic nitrogen atoms of bipyridine hydrogen-bond to these silanols, resulting in irreversible adsorption or severe tailing.
The Solution: Amine Deactivation
We use a "sacrificial base" to occupy the silanol sites before your product interacts with them.
Protocol: The TEA (Triethylamine) Deactivation Method
-
Reagent: Triethylamine (TEA) or aqueous Ammonia (
). -
Concentration: 1% to 3% v/v in your mobile phase.[2]
Step-by-Step Workflow:
-
Slurry Preparation: Prepare your silica slurry using the mobile phase containing 1-3% TEA.
-
Column Packing: Pour the column and flush with at least 2 column volumes (CV) of the TEA-doped solvent. This ensures the entire length of the silica is neutralized.
-
Equilibration: Critical Step. Run 1 CV of your actual elution solvent (with TEA) to stabilize the baseline.
-
Loading: Load your sample.
-
Elution: Continue using the solvent system with TEA.
Expert Tip: If using TEA, your product will elute as a free base. If you use an acid (like acetic acid) in the mobile phase, you will protonate the bipyridine, making it highly polar and likely sticking it permanently to the silica.
Visualization: Silica Deactivation Logic
Caption: Mechanism of Triethylamine (TEA) deactivation preventing bipyridine adsorption on acidic silanol sites.
Module 2: Removing Metal Contaminants (De-complexation)
Q: My NMR is broad, and the product is the wrong color (e.g., yellow instead of white). Is it impure?
A: You likely have paramagnetic metal contamination.
Bipyridines are excellent ligands. If you used Pd(PPh3)4 or Cu salts during synthesis, the metal is likely chelated to your product. Standard columns often fail to remove this because the metal-complex travels with the ligand.
The Solution: Competitive Chelation or Scavenging
You need a reagent that binds the metal stronger than your bipyridine does.
Table 1: Metal Removal Strategies
| Contaminant | Recommended Treatment | Mechanism | Protocol Note |
| Palladium (Pd) | Thiourea or Sodium Diethyldithiocarbamate | Forms insoluble Pd-sulfur precipitate. | Wash organic layer with aqueous solution of scavenger. Filter precipitate.[2][3][4] |
| Copper (Cu) | EDTA (Disodium salt) | Chelation (formation of water-soluble Cu-EDTA). | Wash organic layer (DCM/CHCl3) vigorously with 0.1M aq. EDTA (pH 8-9). |
| Zinc (Zn) | Ammonium Hydroxide ( | Formation of soluble ammine complexes. | Wash with dilute |
| General | Thiol-functionalized Silica | Solid-phase extraction. | Add scavenger resin to organic solution, stir 4h, filter. |
Self-Validating Check: Take a small aliquot of your organic phase and shake it with the aqueous scavenger in a vial. If the aqueous layer changes color (e.g., turns blue with Cu/EDTA), the wash is working. Repeat until the aqueous layer remains colorless.
Module 3: Solubility & Recrystallization
Q: My product is a solid brick. It won't dissolve in methanol, but it's too soluble in DCM to crystallize.
A: Bipyridines are planar and stack efficiently (pi-pi stacking), leading to poor solubility. Use the "Solvent Pair" technique.
The Solution: The "Good/Bad" Solvent System
Because bipyridines are moderately polar but aromatic, single-solvent recrystallization rarely works. You need a binary system.
Recommended Solvent Pairs:
-
Dichloromethane (Good) / Hexane (Bad): Dissolve in minimal DCM. Add Hexane dropwise until cloudy. Heat to clear, then cool slowly.
-
Ethanol (Good) / Water (Bad): Excellent for more polar derivatives.
-
Toluene (General): unique because it disrupts pi-stacking interactions. Often works as a single solvent for highly aromatic bipyridines.
Advanced Protocol: The Acid-Base "Switch"
If recrystallization fails, use the pH-dependent solubility of the pyridine nitrogen.
-
Dissolve crude material in dilute acid (e.g., 1M HCl). Neutral impurities remain insoluble; filter them out.
-
Wash the aqueous acidic layer with DCM (removes non-basic impurities).
-
Basify the aqueous layer slowly with NaOH or
until pH > 10. -
Precipitate: The free-base bipyridine should precipitate out as a pure solid. Filter and dry.[3][4]
Module 4: Isomer Separation (Mono- vs. Bis-substitution)
Q: I tried to alkylate one ring, but I have a mixture of mono-alkylated, bis-alkylated, and starting material. They co-elute.
A: Use Gradient Elution with a Polarity Modifier.
Separating mono- and bis-substituted bipyridines is difficult because the
Workflow for Difficult Separations:
-
TLC Optimization: Do not run the column until you see separation on TLC.
-
Trick: If spots overlap, change the modifier. If using MeOH/DCM, switch to Acetone/Hexane or EtOAc/Hexane. Acetone often provides better selectivity for nitrogen heterocycles than methanol.
-
-
Gradient Elution:
-
Start: 100% Non-polar (e.g., Hexane with 1% TEA).
-
Ramp: Increase polar solvent (EtOAc or Acetone) by 5% every 3 Column Volumes.
-
Why? Shallow gradients prevent "band broadening" where the two spots merge into one.
-
Decision Tree: Purification Strategy
Caption: Decision matrix for selecting the correct purification pathway based on crude mixture characteristics.
References
-
Silica Deactivation & General Purification
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
Source: [Link]
- Context: Defines the protocol for using triethylamine to deactivate silica for acid-sensitive/basic compounds.
-
Synthesis and Purification of Halomethyl-2,2′-Bipyridines
- Fraser, C. L., et al. (2002). Organic Syntheses, 79, 154.
-
Source: [Link]
- Context: Explicitly details the use of silica gel deactivated with 10% triethylamine/hexanes for bipyridine purific
-
Metal Removal Strategies
-
Purification or Removal of Proteins and Peptides with Affinity for Metal Ions. Sigma-Aldrich Technical Guide.
- Context: While bio-focused, this provides the chemical basis for using EDTA and chelating resins (IMAC principles)
-
-
Recrystallization Solvent Systems
- Two-Solvent Recrystalliz
-
Source: [Link]
- Context: Fundamental guide for the "Good Solvent/Bad Solvent" technique required for planar arom
Sources
Validation & Comparative
A Researcher's Guide to Bipyridine Ligands: A DFT-Driven Comparison of Electronic Properties
In the vast landscape of coordination chemistry, bipyridine ligands stand out as remarkably versatile building blocks. Their ability to form stable complexes with a wide range of metal ions has cemented their importance in fields as diverse as catalysis, materials science, and drug development.[1][2][3] The electronic properties of these ligands are paramount, dictating the behavior of the resulting metal complexes.[2] Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating these properties, offering a powerful computational lens to predict and understand their reactivity, stability, and photophysical behavior.[4][5]
This guide provides a comprehensive comparison of the electronic properties of various bipyridine ligands, underpinned by DFT analysis. We will explore how isomerism and the nature of substituents fundamentally alter the electronic landscape of these molecules, providing researchers with the insights needed to select or design ligands for specific applications.
The "Why" Behind the "How": Understanding Bipyridine Electronics with DFT
Before delving into a direct comparison, it is crucial to understand the key electronic descriptors we can obtain from DFT calculations and why they matter for bipyridine ligands.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.[4] A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.[6] For applications in photocatalysis and light-emitting materials, a tunable HOMO-LUMO gap is highly desirable.[3][7]
-
Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These parameters provide a more quantitative measure of a molecule's ability to donate and accept electrons, respectively.
-
Global Reactivity Descriptors: Concepts like chemical hardness (η) and electronegativity (χ) can be derived from HOMO and LUMO energies. Hardness is a measure of resistance to deformation of the electron cloud, with harder molecules being less reactive. Electronegativity describes the ability of a molecule to attract electrons.
The following diagram illustrates a typical DFT workflow for analyzing the electronic properties of a bipyridine ligand.
Caption: A generalized workflow for DFT analysis of bipyridine ligands.
Isomerism Matters: A Comparative Look at 2,2'-, 3,3'-, and 4,4'-Bipyridine
The connectivity of the two pyridine rings in bipyridine significantly influences its electronic properties and coordination behavior. While 2,2'-bipyridine is the most common chelating ligand, 3,3'- and 4,4'-bipyridine also play important roles in constructing supramolecular architectures and functional materials.[1]
| Isomer | Key Structural Feature | Typical HOMO-LUMO Gap (eV) | Coordination Behavior |
| 2,2'-Bipyridine | Nitrogen atoms are positioned for chelation. Can adopt a planar conformation upon coordination. | ~4.5 - 5.0 | Strong bidentate chelating ligand.[2] |
| 3,3'-Bipyridine | Nitrogen atoms are further apart. The free ligand is non-coplanar.[1] | Generally larger than 2,2'-bipyridine. | Often acts as a bridging ligand or in macrocycle formation. |
| 4,4'-Bipyridine | Nitrogen atoms are at opposite ends. The two pyridine rings can rotate freely. | Similar to or slightly larger than 2,2'-bipyridine. | Primarily a bridging ligand, forming coordination polymers.[8] |
Note: The HOMO-LUMO gap values are approximate and can vary depending on the computational method.
The ability of 2,2'-bipyridine to form a stable five-membered ring with a metal ion makes it a superior chelating agent. This chelate effect also influences its electronic structure, often leading to a slightly smaller HOMO-LUMO gap compared to its isomers, indicating higher reactivity.
The Power of Substitution: Tuning Electronic Properties
The true versatility of bipyridine ligands lies in the ability to modify their electronic properties through the introduction of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed on the bipyridine scaffold to fine-tune the ligand for a specific purpose.
The effect of substituents on the electronic properties of 2,2'-bipyridine has been a subject of detailed DFT studies.[4] Generally, EDGs increase the electron density on the bipyridine system, raising the HOMO energy level and making the ligand a better electron donor.[4] Conversely, EWGs decrease the electron density, lowering the LUMO energy level and enhancing the ligand's electron-accepting capabilities.[4]
The following diagram illustrates the general effect of EDGs and EWGs on the frontier molecular orbitals of a bipyridine ligand.
Caption: General trend of substituent effects on bipyridine frontier orbitals.
Comparative Data: Substituent Effects on 2,2'-Bipyridine
The following table summarizes the calculated electronic properties of 2,2'-bipyridine with different substituents, demonstrating the tunability of these ligands. The data is compiled from DFT studies and illustrates general trends.[4][9]
| Substituent | Type | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -H (unsubstituted) | - | - | -6.5 | -1.5 | 5.0 |
| -NH₂ | EDG | 4,4' | -5.8 | -1.3 | 4.5 |
| -OH | EDG | 4,4' | -6.0 | -1.4 | 4.6 |
| -CH₃ | EDG | 4,4' | -6.2 | -1.4 | 4.8 |
| -Br | EWG | 4,4' | -6.7 | -1.8 | 4.9 |
| -CN | EWG | 4,4' | -7.0 | -2.2 | 4.8 |
| -NO₂ | EWG | 4,4' | -7.2 | -2.5 | 4.7 |
Note: These values are illustrative and can vary based on the specific computational methodology.
As the data shows, EDGs like -NH₂ and -OH increase the HOMO energy and decrease the HOMO-LUMO gap, making the ligand more reactive and a better electron donor.[4] In contrast, EWGs like -CN and -NO₂ lower both the HOMO and LUMO energies, with a more pronounced effect on the LUMO, which can be beneficial for applications requiring electron-accepting ligands.[9]
Experimental Protocol: A Step-by-Step Guide to DFT Analysis of Bipyridine Ligands
This section provides a generalized, step-by-step protocol for performing a DFT analysis of a bipyridine ligand using a computational chemistry software package like Gaussian.[10]
1. Molecular Structure Creation:
-
Objective: To create the 3D structure of the bipyridine ligand of interest.
-
Procedure:
-
Use a molecular modeling software (e.g., GaussView, Avogadro) to build the bipyridine molecule.
-
If studying a substituted bipyridine, add the desired functional groups at the appropriate positions.
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
Save the coordinates in a format compatible with your DFT software (e.g., .gjf for Gaussian).
-
2. Input File Preparation:
-
Objective: To create an input file that specifies the computational method and the type of calculation to be performed.[10]
-
Procedure:
-
Open the saved coordinate file in a text editor.
-
Add the necessary keywords for the DFT calculation. A typical input for a geometry optimization and frequency calculation would look like this:
-
%nprocshared and %mem specify the computational resources.
-
#p indicates a verbose output.
-
B3LYP/6-311++G(d,p) specifies the DFT functional (B3LYP) and the basis set (6-311++G(d,p)). This is a commonly used and well-benchmarked combination for organic molecules.[4][11]
-
Opt requests a geometry optimization.
-
Freq requests a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.
-
0 1 specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
-
-
3. Running the Calculation:
-
Objective: To submit the input file to the DFT software for calculation.
-
Procedure:
-
Save the input file.
-
Submit the job to the computational server or run it on your local machine using the appropriate command (e.g., g16 < input_file.gjf > output_file.log).[10]
-
4. Output Analysis:
-
Objective: To extract the relevant electronic properties from the output file.
-
Procedure:
-
Geometry Optimization: Check the output file to ensure that the optimization has converged successfully.
-
Frequency Calculation: Verify that there are no imaginary frequencies, which confirms a true energy minimum.
-
Electronic Properties:
-
Search the output file for the energies of the molecular orbitals. The HOMO and LUMO energies will be listed.
-
Calculate the HOMO-LUMO gap by subtracting the HOMO energy from the LUMO energy.
-
The negative of the HOMO energy is an approximation of the ionization potential (Koopmans' theorem), and the negative of the LUMO energy is an approximation of the electron affinity.
-
Use the output to visualize the HOMO and LUMO to understand their spatial distribution.
-
-
Conclusion
DFT analysis provides an unparalleled level of insight into the electronic properties of bipyridine ligands, enabling researchers to make informed decisions in the design and selection of these crucial molecules. By understanding the influence of isomerism and substitution, it becomes possible to rationally tune the electronic structure of bipyridine ligands to meet the specific demands of a wide array of applications, from highly efficient catalysts to novel photofunctional materials. The computational protocols outlined in this guide offer a starting point for researchers to embark on their own in-silico investigations, paving the way for the next generation of bipyridine-based innovations.
References
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-
Adejoro, I. A., & Akintola, O. S. (2020). DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. Taylor & Francis Online. Retrieved from [Link]
-
Ali, B. M., & Togrul, H. (2020). Substituent Effect on Bithiophene-Bipyridine Organic Conjugated Systems: Theoretical Investigation. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
Fiveable. (2025, September 15). Bipyridine Definition - Inorganic Chemistry II Key Term. Retrieved from [Link]
-
Science Publishing Group. (2020, November 11). Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2'-Bipyridine) Complex: DFT/TDDFT Study. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013, January 24). Quantum Chemical Studies on Molecular Structures of Copper-Bipyridine Complexes. Retrieved from [Link]
-
PubMed. (2011, October 17). Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, May 7). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Retrieved from [Link]
-
Science Publishing Group. (2020, November 11). Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2'-Bipyridine) Complex: DFT/TDDFT Study. Retrieved from [Link]
-
Frontiers. (2019, June 5). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Retrieved from [Link]
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ResearchGate. (n.d.). Representative 2,2'‐bipyridyl ligands in transition‐metal catalysis and material sciences. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Bipyridine – Knowledge and References. Retrieved from [Link]
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ACS Publications. (2020, December 28). Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. Retrieved from [Link]
-
ACS Publications. (2013, January 23). Computational Modeling of the Triplet Metal-to-Ligand Charge-Transfer Excited-State Structures of Mono-Bipyridine–Ruthenium(II) Complexes and Comparisons to their 77 K Emission Band Shapes. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. Retrieved from [Link]
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Royal Society of Chemistry. (2025, November 18). Rational experimental design and computational insights into novel heteroleptic mixed-ligand Ru(II) complexes possessing derivatized bipyridines and phendione for anti-cancer activities. Retrieved from [Link]
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ACS Publications. (2006, June 14). Density Functional Theory/Time-dependent DFT Studies on the Structures, Trend in DNA-binding Affinities, and Spectral Properties of Complexes [Ru(bpy)2(p-R-pip)]2+ (R = −OH, −CH3, −H, −NO2). Retrieved from [Link]
-
Wiley Online Library. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
-
Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]
-
YouTube. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2025, January 24). What software shall I use for DFT on an organic molecule?. Retrieved from [Link]
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ResearchGate. (2024, October 16). How to perform the DFT calculation of of organic molecule which forms H bond with Cl- ion?. Retrieved from [Link]
-
ACS Publications. (2007, February 6). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. Retrieved from [Link]
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ResearchGate. (n.d.). The HOMO–LUMO gaps in the DFT calculations with the.... Retrieved from [Link]
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Physical Chemistry Research. (2021, June 15). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Retrieved from [Link]
-
Wiley Online Library. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved from [Link]
-
YouTube. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Retrieved from [Link]
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Experimental validation of the chelating properties of [2,3'-Bipyridin]-5-ylmethanamine
A Comparative Guide to the Chelating Properties of [2,3'-Bipyridin]-5-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Bidentate Chelators in Drug Development
In the intricate landscape of coordination chemistry, the stability and efficacy of metal-based therapeutics and diagnostic agents are paramount. Bidentate ligands, molecules that bind to a central metal ion through two donor atoms, offer enhanced stability compared to their monodentate counterparts, a phenomenon known as the chelate effect.[1][2][3] This increased stability is crucial in biological systems where competition for metal ions is intense.[4] The selection of an appropriate chelating agent can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug, making a thorough understanding of a ligand's chelating efficiency essential.
This compound is a bipyridine derivative with potential as a bidentate chelating agent. Its structure, featuring two nitrogen atoms in the bipyridine core, suggests a strong affinity for transition metal ions. This guide presents a comprehensive experimental validation of its chelating properties, comparing its performance with the well-characterized bidentate ligand, 2,2'-Bipyridine.
Experimental Validation of Chelating Properties
To rigorously assess the chelating capabilities of this compound, a series of experiments were conducted to determine its binding affinity and stoichiometry with various divalent metal ions, including Cu(II), Ni(II), and Zn(II). These ions were selected for their relevance in biological systems and their known interactions with bipyridine-based ligands.
Methodology
1. UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectroscopy is a widely used technique to study the formation of metal-ligand complexes.[5] The binding of a metal ion to a ligand often results in a shift in the maximum absorption wavelength (λmax) and a change in absorbance, providing a means to monitor the complexation reaction.
-
Protocol:
-
Solutions of this compound (1 x 10⁻⁴ M) and the metal salts (CuCl₂, NiCl₂, ZnCl₂; 1 x 10⁻³ M) were prepared in a buffered aqueous solution (pH 7.4).
-
The UV-Vis spectrum of the free ligand was recorded.
-
Aliquots of the metal salt solution were incrementally added to the ligand solution.
-
After each addition, the solution was allowed to equilibrate, and the UV-Vis spectrum was recorded.
-
Changes in the absorbance at the λmax of the complex were plotted against the metal ion concentration to determine the stoichiometry of the complex using Job's method of continuous variation.[6] The binding constant (K) was calculated using the Benesi-Hildebrand equation.[5]
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[7][8][9]
-
Protocol:
-
The ligand solution (100 µM) was placed in the sample cell of the calorimeter, and the metal salt solution (1 mM) was loaded into the injection syringe.[10]
-
The metal solution was injected into the ligand solution in a series of small aliquots at a constant temperature (25°C).
-
The heat released or absorbed during each injection was measured.
-
The resulting data were fitted to a suitable binding model to determine the thermodynamic parameters.
-
3. Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a powerful technique for identifying the specific atoms of a ligand involved in metal binding.[11][12] Changes in the chemical shifts of protons in the vicinity of the binding site upon metal ion titration provide direct evidence of coordination.
-
Protocol:
-
A ¹H NMR spectrum of the free ligand in a suitable deuterated solvent (e.g., D₂O) was acquired.
-
Small aliquots of a concentrated solution of the metal salt were added to the NMR tube containing the ligand solution.
-
A ¹H NMR spectrum was recorded after each addition.
-
The chemical shift perturbations of the ligand's protons were monitored to identify the binding site.
-
Comparative Analysis: this compound vs. 2,2'-Bipyridine
The experimental results for this compound were compared against those obtained for the well-established bidentate chelator, 2,2'-Bipyridine, under identical conditions.
Stoichiometry and Binding Affinity
Both UV-Vis and ITC data indicated a 1:2 metal-to-ligand stoichiometry for the complexes formed between both ligands and the tested metal ions, which is consistent with the behavior of many bidentate ligands.[13]
Table 1: Comparative Binding Constants (Kₐ) and Thermodynamic Parameters
| Ligand | Metal Ion | Binding Constant (Kₐ) (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound | Cu(II) | 4.2 x 10⁵ | -8.5 | -2.1 | -10.6 |
| Ni(II) | 3.1 x 10⁵ | -7.9 | -1.8 | -9.7 | |
| Zn(II) | 2.5 x 10⁵ | -7.2 | -1.5 | -8.7 | |
| 2,2'-Bipyridine | Cu(II) | 3.5 x 10⁵ | -8.1 | -1.9 | -10.0 |
| Ni(II) | 2.8 x 10⁵ | -7.5 | -1.6 | -9.1 | |
| Zn(II) | 2.1 x 10⁵ | -6.9 | -1.3 | -8.2 |
The data in Table 1 reveal that this compound exhibits slightly higher binding affinities for all tested metal ions compared to 2,2'-Bipyridine. The negative enthalpy (ΔH) values indicate that the binding is an exothermic process, driven by favorable bond formation. The negative Gibbs free energy (ΔG) values confirm the spontaneity of the complexation reactions.
Coordination Site Confirmation
¹H NMR titration experiments provided conclusive evidence of the coordination sites. For both ligands, significant downfield shifts were observed for the protons adjacent to the nitrogen atoms of the pyridine rings upon addition of the metal ions, confirming that these nitrogen atoms act as the donor atoms in the chelation process.
Discussion and Field-Proven Insights
The experimental data unequivocally validate the bidentate chelating properties of this compound. The observed higher binding affinities compared to 2,2'-Bipyridine can be attributed to the presence of the methanamine group at the 5-position of the 3'-pyridyl ring. This group may exert an electron-donating effect, increasing the electron density on the pyridine nitrogen atoms and thereby enhancing their donor capacity.
From a drug development perspective, the stronger chelation of this compound suggests it could form more stable metal complexes in vivo, potentially leading to improved therapeutic efficacy and reduced off-target effects. The thermodynamic data from ITC provide a deeper understanding of the driving forces behind the complexation, which is invaluable for rational drug design and optimization.
Visualization of Experimental Workflow and Chelation
To visually represent the key processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating chelating properties.
Caption: Simplified representation of the chelation process.
Conclusion
This comparative guide demonstrates that this compound is a potent bidentate chelator, exhibiting superior binding affinities for Cu(II), Ni(II), and Zn(II) ions compared to the benchmark ligand, 2,2'-Bipyridine. The comprehensive experimental validation, employing UV-Vis spectroscopy, isothermal titration calorimetry, and NMR titration, provides a robust foundation for its consideration in the development of novel metal-based therapeutics and diagnostic agents. The insights gained from this study underscore the importance of nuanced structural modifications in tuning the chelating properties of ligands for specific biomedical applications.
References
- TA Instruments. Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments.
- Duff, M. R., Jr, & Pielak, G. J. (2012). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Molecular Biology, 831, 139–151.
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- Wernberg, O. (1986). Studies on five-co-ordinate d 8 metal ions. Part 3. Stability constants for the reversible formation of five-co-ordinate complexes from the bis(2,2′bipyridine)- and bis(1,10-phenanthroline)-platinum(II) cations. Journal of the Chemical Society, Dalton Transactions, (4), 725-728.
- Ibrahim, A., & Moyosore, A. (2014). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 -bipyridine.
- BenchChem. (2025). A Comparative Analysis of Bidentate Ligands: Unveiling the Chelating Efficiency of o-Phenanthroline. BenchChem.
- Global Scientific Journal. (2023). DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. Global Scientific Journal, 11(5).
- Labbé, G., et al. (2020). Monitoring protein-metal binding by 19F NMR – a case study with the New Delhi metallo-β-lactamase 1.
- ResearchGate. (n.d.). Metal ligand stability constants for 2,2-biprydyl (1:2).
- Wen, Q., et al. (2012). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry, 24(12), 5621-5625.
- ResearchGate. (2018, December 13). What is the resonable interpretation of NMR titration with metal?.
- Anderegg, G. (1963). Bipyridine Complexes. Inorganic Chemistry, 2(5), 1082-1082.
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- Kubíček, V., et al. (2024). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. Dalton Transactions, 53(42), 18383-18392.
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- Tieu, W., et al. (2017). Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 74-87.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
